Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate
Overview
Description
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is a useful research compound. Its molecular formula is C4H5F3O5S and its molecular weight is 222.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophoretic and Biocompatible Polymer Synthesis
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate has been utilized in the synthesis of biocompatible poly(2-oxazoline)s, initiated by perfluoroalkanesulfoneimides. This method leads to electrophoretic poly(2-oxazoline)s with pendent sulfone, which can be coated on stainless steel selectively. This process is significant in the field of biomaterials, particularly for creating surfaces with specific properties (Hayashi & Takasu, 2015).
Environmental Analysis of Perfluorochemicals
In environmental science, the compound plays a role in the analysis of perfluorochemicals (PFCs) in sediments and sludge. A method involving liquid solvent extraction and high-performance liquid chromatography has been developed, which is crucial for understanding the environmental impact and distribution of these chemicals (Higgins, Field, Criddle, & Luthy, 2005).
Organic Synthesis and Catalysis
The compound is also important in organic synthesis, particularly in the selective oxidation of organic sulfides. Studies show its role in the oxidation process, which is crucial for synthesizing specific organic compounds with applications in various fields, including pharmaceuticals and materials science (Sevvel, Rajagopal, Srinivasan, Alhaji, & Chellamani, 2000).
Electrophoretic Deposition with Bioactive Glass
Another application is in the field of materials science, particularly in electrophoretic deposition with bioactive glass. This process is vital for developing new materials with potential applications in biomedicine and tissue engineering (Hayashi & Takasu, 2015).
Novel Synthesis of Oxazolyl Sulfonyl Fluorides
This compound has been used in a novel and efficient method for synthesizing oxazolyl sulfonyl fluorides. This synthesis has significant potential in medicinal chemistry, chemical biology, and drug discovery (Fang, Wang, Zhang, & Qin, 2020).
Mechanism of Action
Action Environment
The action, efficacy, and stability of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under -20°C in an inert atmosphere The compound’s efficacy and action could also be influenced by the pH of the environment, the presence of other compounds, and specific conditions within the body
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPHCLFWPCGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459449 | |
Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88016-31-3 | |
Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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